2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one
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Overview
Description
2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one is a synthetic organic compound that belongs to the class of chroman derivatives This compound is characterized by the presence of a chroman ring system substituted with a benzyl-piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one typically involves the reaction of chroman-4-one with 4-benzyl-piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzyl-piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman-4-one quinones, while reduction may produce dihydrochroman derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand for certain biological receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyl-piperidin-1-yl)-5-nitro-benzoic acid
- 4-Fluoro-(4-(4-Benzyl)piperidin-1-yl)(2-(pyrimidin-4-yl)pyridin-3-yl)methanone
Uniqueness
2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one stands out due to its unique chroman ring system combined with a benzyl-piperidinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H25NO2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[(4-benzylpiperidin-1-yl)methyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H25NO2/c24-21-15-19(25-22-9-5-4-8-20(21)22)16-23-12-10-18(11-13-23)14-17-6-2-1-3-7-17/h1-9,18-19H,10-16H2 |
InChI Key |
SVALPNADURCFPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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